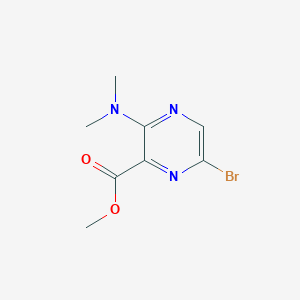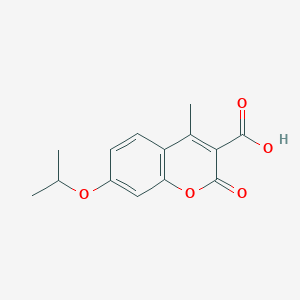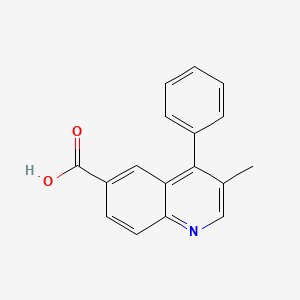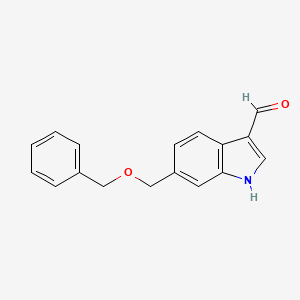
Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aldehyde with urea and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid in ethanol . The reaction proceeds through a series of condensation and cyclization steps to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
科学的研究の応用
Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Tetralin: A related compound with a similar tetrahydro structure.
Uniqueness
Ethyl 1,6,7-trimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is unique due to its specific substitution pattern and functional groups
特性
CAS番号 |
6278-45-1 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
ethyl 1,6,7-trimethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-5-19-15(18)12-8-11-6-9(2)10(3)7-13(11)16(4)14(12)17/h6-7,12H,5,8H2,1-4H3 |
InChIキー |
KFNFRQNFITTYIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2=C(C=C(C(=C2)C)C)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)

![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)






